Ion Channel Selectivity: Preferential Cav3.2 T-Type Calcium Channel Activity Over hERG Potassium Channel Liability
In whole-cell patch clamp assays using recombinant human ion channels expressed in mammalian cells, 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide exhibits moderate inhibition of the T-type calcium channel Cav3.2 (IC₅₀ = 800 nM) while displaying substantially weaker activity against the hERG potassium channel (IC₅₀ = 13,000 nM), yielding a selectivity ratio of approximately 16-fold favoring Cav3.2 over the primary cardiac safety liability target [1].
| Evidence Dimension | Ion channel inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | hCav3.2 IC₅₀ = 800 nM; hERG IC₅₀ = 13,000 nM |
| Comparator Or Baseline | Within-compound comparison: hCav3.2 vs. hERG (same assay platform); typical hERG IC₅₀ safety threshold is ≤10,000 nM for concern |
| Quantified Difference | hCav3.2/hERG selectivity ratio = 16.3-fold |
| Conditions | hCav3.2: T-Rex293 cells, whole-cell patch clamp; hERG: CHO cells, IONWORKS automated patch clamp [1] |
Why This Matters
A Cav3.2/hERG selectivity ratio of >10-fold informs lead optimization programs where T-type calcium channel modulation is desired but cardiac ion channel off-target activity must be minimized.
- [1] BindingDB. BDBM50428598 (CHEMBL2337977). Affinity data: hCav3.2 IC₅₀ = 800 nM; hERG IC₅₀ = 13,000 nM; CYP2D6 IC₅₀ = 4,500 nM. Curated by AstraZeneca/ChEMBL. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50428598 View Source
